molecular formula C12H16ClN3O2 B12222583 2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12222583
M. Wt: 269.73 g/mol
InChI Key: WERIGJWTXLVNOM-UHFFFAOYSA-N
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Description

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenol group linked to a pyrazole moiety through an aminomethyl bridge, with a methoxy substituent on the pyrazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by methylation and methoxylation to introduce the 1-methyl and 3-methoxy groups, respectively.

    Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a primary amine to introduce the aminomethyl group.

    Coupling with Phenol: The aminomethylated pyrazole is coupled with phenol under basic conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone derivative.

    Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-Chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

2-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-8-10(12(14-15)17-2)13-7-9-5-3-4-6-11(9)16;/h3-6,8,13,16H,7H2,1-2H3;1H

InChI Key

WERIGJWTXLVNOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

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